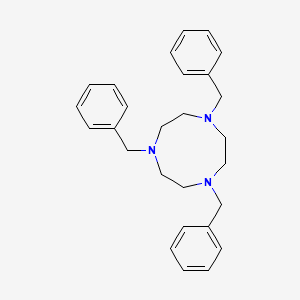

1,4,7-tribenzyl-1,4,7-triazonane

Vue d'ensemble

Description

1,4,7-tribenzyl-1,4,7-triazonane is a cyclic organic compound that belongs to the class of triazacyclononanes. It is characterized by a nine-membered ring containing three nitrogen atoms, each substituted with a benzyl group. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4,7-tribenzyl-1,4,7-triazonane can be synthesized through a multi-step process. One common method involves the reaction of N,N’-bis(N-benzyl-2-chloroacetamide) ethylenediamine with benzylamine to form an intermediate 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione. This intermediate is then reduced to remove the benzyl groups, yielding the target compound .

Industrial Production Methods: While specific industrial production methods for 1,4,7-tribenzyl-1,4,7-triazacyclononane are not well-documented, the synthesis typically involves standard organic synthesis techniques such as cyclization and reduction reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4,7-tribenzyl-1,4,7-triazonane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove benzyl groups, leading to the formation of simpler triazacyclononane derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used reducing agents.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted triazacyclononane derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 1,4,7-tribenzyl-1,4,7-triazacyclononane is C27H36N4. Its structure consists of a nine-membered ring containing three nitrogen atoms and six carbon atoms from the benzyl substituents. The synthesis of Tbz-TACN typically involves multi-step organic reactions, including:

- Formation of the Intermediate : Starting from N,N'-bis(N-benzyl-2-chloroacetamide) ethylenediamine and benzylamine under catalytic conditions.

- Reduction : Using lithium aluminum hydride (LiAlH4) to reduce the intermediate to remove benzyl groups.

- Purification : Employing column chromatography to isolate the final product .

Coordination Chemistry

Tbz-TACN is particularly valuable in coordination chemistry due to its ability to act as a ligand for various metal ions. The nitrogen atoms in the triazacyclononane framework can donate lone pairs to metal centers, forming stable coordination complexes.

Key Applications in Coordination Chemistry:

- Metal Complex Formation : Tbz-TACN can form complexes with transition metals such as copper(II), which have been studied for their catalytic properties .

- Catalysis : Metal complexes derived from Tbz-TACN are explored for their catalytic activities in various chemical reactions, including oxidation processes and bond cleavage .

Research has indicated that Tbz-TACN and its metal complexes exhibit significant biological activities. These include:

- Antitumor Activity : Some studies suggest that metal complexes formed with Tbz-TACN can induce apoptosis in cancer cells through specific interactions with cellular components .

- Antimicrobial Properties : Certain derivatives have shown effectiveness against microbial pathogens, highlighting their potential use in medicinal chemistry.

Case Studies and Experimental Findings

Several studies illustrate the diverse applications of Tbz-TACN:

- Copper(II) Complexes : A study demonstrated the synthesis of diazido(1,4,7-tribenzyl-1,4,7-triazacyclononane)-κN copper(II) complexes. These complexes were characterized by their five nitrogen coordination sphere and exhibited unique electronic properties conducive to catalysis .

- Synthesis of Functionalized Derivatives : Research has shown practical routes for synthesizing N,N,N-substituted derivatives of 1,4,7-triazacyclononane. These derivatives can be tailored for specific applications in metal complexation and biomedicine .

- Stability Constants : Interaction studies involving Tbz-TACN focus on determining stability constants for its metal complexes. Understanding these constants is crucial for predicting their behavior in biological systems and potential therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 1,4,7-tribenzyl-1,4,7-triazacyclononane primarily involves its ability to chelate metal ions. The nitrogen atoms in the triazacyclononane ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the nature of the complex formed .

Comparaison Avec Des Composés Similaires

1,4,7-Triazacyclononane: The parent compound without benzyl substitutions.

1,4,7-Trimethyl-1,4,7-triazacyclononane: A derivative with methyl groups instead of benzyl groups.

1,4,7-Tris(4-alkynyl)-1,4,7-triazacyclononane: A derivative with alkynyl groups.

Uniqueness: 1,4,7-tribenzyl-1,4,7-triazonane is unique due to its bulky benzyl groups, which can influence the steric and electronic properties of its metal complexes. This makes it particularly useful in applications requiring specific coordination environments and stability .

Activité Biologique

1,4,7-Tribenzyl-1,4,7-triazonane (CAS Number: 125262-43-3) is a cyclic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including its mechanisms of action, applications in medicinal chemistry, and potential therapeutic uses.

- Molecular Formula : C₁₈H₁₈N₄

- Molecular Weight : 306.36 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 350 °C

- Melting Point : 90-92 °C

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits significant antioxidant properties. It acts as a free radical scavenger and has been shown to mitigate oxidative stress in cellular environments. This activity is particularly relevant in the context of skin applications where oxidative damage can lead to inflammation and aging.

In a study examining its effects on reactive oxygen species (ROS), it was found that the compound can modulate the activity of enzymes involved in ROS generation and detoxification. Specifically, it influences the endoplasmic reticulum's role in maintaining cellular redox balance, thereby reducing inflammation and cellular damage associated with various diseases .

Interaction with β-Lactam Antibiotics

This compound has been identified as a metallo-β-lactamase inhibitor (MBLI), which preserves the efficacy of β-lactam antibiotics against resistant bacterial strains. In vitro studies demonstrated that it inhibits β-lactamase activity effectively, thus enhancing the activity of antibiotics like penicillin against both Gram-negative and Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney cells (HEK293) revealed that this compound does not induce significant necrosis or apoptosis at lower concentrations (up to 250 µM). The MTT assay indicated cell viability remained above 60% even at higher concentrations (IC50 at approximately 588 µM), suggesting a favorable safety profile for potential therapeutic applications .

Table: Cytotoxicity Results from HEK293 Studies

| Concentration (µM) | Cell Viability (%) | Apoptosis Indicators | Comments |

|---|---|---|---|

| 0 | 100 | None | Control |

| 25 | 105 | Low | Increased viability |

| 250 | ~60 | Moderate | Safe threshold |

| 588 | ~50 | High | IC50 observed |

Case Studies and Applications

- Metal Complexation : The compound serves as a ligand in metal complexation studies due to its ability to bind various metal ions selectively. This property is useful in designing new materials for catalysis and drug delivery systems .

- Pharmaceutical Development : Its role as an MBLI opens avenues for developing new antibiotic formulations that can combat resistant bacterial infections. The compound's structural modifications could lead to enhanced binding affinities and improved pharmacological profiles.

- Antioxidant Formulations : Given its antioxidant properties, it can be incorporated into skincare products aimed at reducing oxidative stress-related skin damage.

Propriétés

IUPAC Name |

1,4,7-tribenzyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3/c1-4-10-25(11-5-1)22-28-16-18-29(23-26-12-6-2-7-13-26)20-21-30(19-17-28)24-27-14-8-3-9-15-27/h1-15H,16-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMJISBZZNJJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461825 | |

| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125262-43-3 | |

| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.